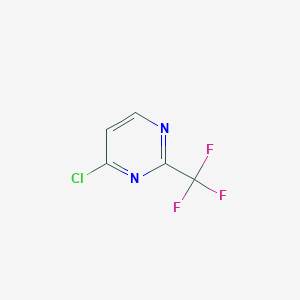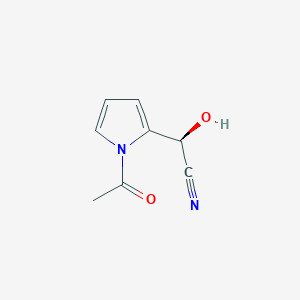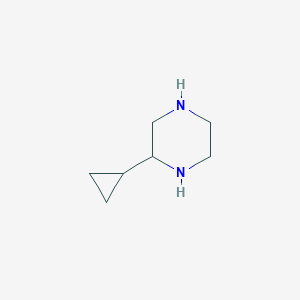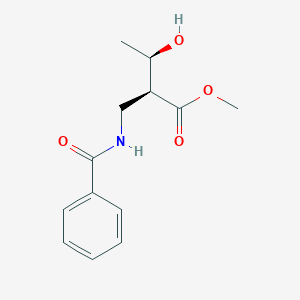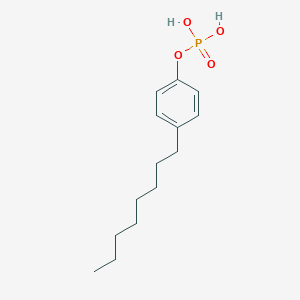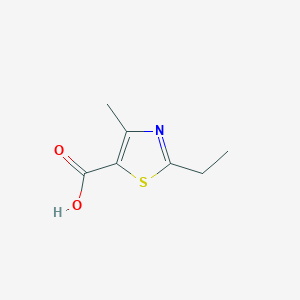
1-Mpibsc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that has been used to study Parkinson's disease in animal models. MPTP is metabolized to 1-methyl-4-phenylpyridinium (MPP+) which causes damage to dopaminergic neurons in the substantia nigra. MPP+ is taken up by the dopamine transporter and accumulates in the mitochondria where it inhibits complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) which can cause oxidative stress and cell death.
Mécanisme D'action
1-Mpibsc is metabolized to MPP+ which is taken up by the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in ROS. This can cause oxidative stress and cell death, particularly in dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
1-Mpibsc causes a loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine production and the characteristic symptoms of Parkinson's disease. 1-Mpibsc also causes oxidative stress and cell death, particularly in dopaminergic neurons in the substantia nigra.
Avantages Et Limitations Des Expériences En Laboratoire
1-Mpibsc is a well-established model of Parkinson's disease and has been used extensively in animal models. It specifically targets dopaminergic neurons in the substantia nigra, leading to a loss of dopamine production and the characteristic symptoms of Parkinson's disease. However, 1-Mpibsc is a neurotoxin and can be toxic to animals at high doses. It is also not a perfect model of Parkinson's disease as it does not replicate all of the features of the disease.
Orientations Futures
There are several potential future directions for research on 1-Mpibsc. One area of research is to develop new therapies for Parkinson's disease based on the mechanisms of neurodegeneration caused by 1-Mpibsc. Another area of research is to refine the 1-Mpibsc model of Parkinson's disease to better replicate the features of the disease. Finally, there is a need for further research on the biochemical and physiological effects of 1-Mpibsc to better understand the mechanisms of neurodegeneration in Parkinson's disease.
Méthodes De Synthèse
1-Mpibsc can be synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride with sodium nitrite and hydrochloric acid. The resulting diazonium salt is then treated with copper powder to form 1-Mpibsc.
Applications De Recherche Scientifique
1-Mpibsc has been used extensively in animal models to study Parkinson's disease. It is a neurotoxin that specifically targets dopaminergic neurons in the substantia nigra, leading to a loss of dopamine production and the characteristic symptoms of Parkinson's disease. 1-Mpibsc is also used to study the mechanisms of neurodegeneration and to test potential therapies for Parkinson's disease.
Propriétés
Numéro CAS |
120592-98-5 |
|---|---|
Nom du produit |
1-Mpibsc |
Formule moléculaire |
C14H16N4O3 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
[(E)-4-(4-methyl-1,3-dioxoisoindol-2-yl)butan-2-ylideneamino]urea |
InChI |
InChI=1S/C14H16N4O3/c1-8-4-3-5-10-11(8)13(20)18(12(10)19)7-6-9(2)16-17-14(15)21/h3-5H,6-7H2,1-2H3,(H3,15,17,21)/b16-9+ |
Clé InChI |
ZUTLZDASWLWAJT-CXUHLZMHSA-N |
SMILES isomérique |
CC1=C2C(=CC=C1)C(=O)N(C2=O)CC/C(=N/NC(=O)N)/C |
SMILES |
CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC(=NNC(=O)N)C |
SMILES canonique |
CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC(=NNC(=O)N)C |
Synonymes |
1-MPIBSC 1-N-3-methylphthalimidobutan-3-semicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




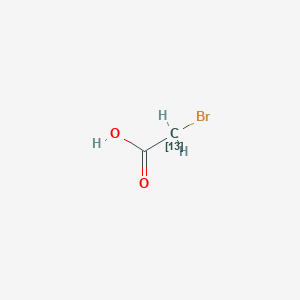
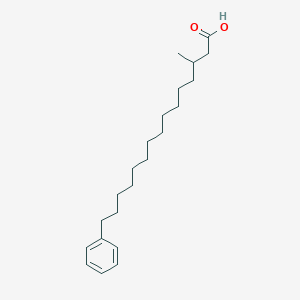
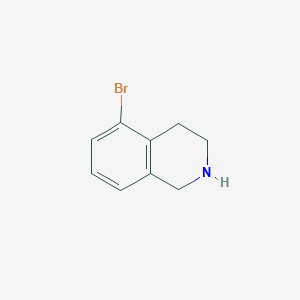

![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)

